molecular formula C14H16N4O2 B2970035 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide CAS No. 1209758-50-8

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

Cat. No. B2970035
M. Wt: 272.308
InChI Key: IKHNLLVKXKPYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide, also known as PPA-115, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. This molecule has been shown to have a unique mechanism of action that makes it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide involves the inhibition of a specific protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of several client proteins that are involved in various cellular processes. By inhibiting HSP90, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide can induce the degradation of its client proteins, leading to the inhibition of various cellular pathways that are essential for cancer cell survival and proliferation.

Biochemical And Physiological Effects

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide can induce apoptosis, inhibit cell proliferation, and inhibit the formation of new blood vessels that are essential for tumor growth. In neurodegenerative diseases, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide can improve cognitive function and reduce the accumulation of toxic proteins that are associated with disease progression. Additionally, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has been shown to have antiviral activity by inhibiting the replication of certain viruses.

Advantages And Limitations For Lab Experiments

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified, making it a useful tool for studying the role of HSP90 in various cellular processes. Additionally, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has been shown to have potent anti-cancer activity, making it a promising candidate for further research in cancer therapy. However, there are also limitations to the use of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for research on 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide. One direction is to further study its potential therapeutic applications in cancer therapy. Additionally, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide could be studied for its potential use in combination with other cancer therapies to improve their efficacy. Furthermore, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide could be studied for its potential use in the treatment of neurodegenerative diseases and infectious diseases. Finally, further research could be done to optimize the synthesis and formulation of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide to improve its solubility and bioavailability in vivo.

Synthesis Methods

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide can be synthesized through a multistep process that involves the reaction of several chemical intermediates. The synthesis of 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has been described in several research articles, and it involves the use of various reagents and catalysts.

Scientific Research Applications

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Several research studies have shown that 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has potent anti-cancer activity and can induce apoptosis in cancer cells. Additionally, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. Furthermore, 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide has been studied for its potential use as an antiviral agent.

properties

IUPAC Name

2-(6-oxo-4-propylpyrimidin-1-yl)-N-pyridin-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-2-5-11-8-14(20)18(10-16-11)9-13(19)17-12-6-3-4-7-15-12/h3-4,6-8,10H,2,5,9H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHNLLVKXKPYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide

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